

An In-depth Technical Guide to the Physical and Chemical Properties of Cuscohygrine

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Compound of Interest

Compound Name: Cuscohygrine

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Introduction

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca, as well as in various species of the Solanaceae family.[1][2] Historically, it has been identified as a minor alkaloid accompanying cocaine.[1] While not as pharmacologically prominent as other coca alkaloids, **cuscohygrine** serves as a critical biomarker for distinguishing between the chewing of coca leaves and the abuse of purified cocaine in forensic and toxicological analyses.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of **cuscohygrine**, detailed experimental protocols for its isolation and characterization, and an exploration of its known and putative biological activities.

Physical and Chemical Properties

Cuscohygrine is an oily liquid at room temperature under anhydrous conditions and is known to form a crystalline trihydrate.[1] It is miscible with water and soluble in various organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₄ N ₂ O	[6]
Molecular Weight	224.34 g/mol	[6]
Appearance	Oily liquid (anhydrous), Colorless to pale yellow crystalline solid (hydrated)	[1][2]
Melting Point	40-41 °C (trihydrate)	[1]
Boiling Point	169-170 °C at 23 mmHg; 152 °C at 14 mmHg; 118-125 °C at 2 mmHg	[7]
Solubility	Soluble in water, alcohol, and slightly soluble in other organic solvents.	[1][2]
pKa (Strongest Basic)	9.13 (Predicted)	[8]
LogP	1.53 (Predicted)	[8]
CAS Number	454-14-8	[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of Cuscohygrine from Erythroxylum coca Leaves

This protocol outlines a standard procedure for the acid-base extraction of total alkaloids from coca leaves, followed by a chromatographic method for the purification of **cuscohygrine**.

Part A: Crude Alkaloid Extraction

- Maceration:
 - Weigh 100 g of finely powdered, dried coca leaves and place them into a 1 L Erlenmeyer flask.

- Add 500 mL of methanol to the flask, seal it, and allow it to macerate for 48 hours at room temperature with occasional agitation.[\[9\]](#)
- Filtration and Concentration:
 - Filter the methanolic extract through filter paper to remove plant debris.
 - Wash the residue with an additional 100 mL of methanol and combine the filtrates.
 - Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous residue.[\[9\]](#)
- Acid-Base Extraction:
 - Dissolve the residue in 200 mL of 10% aqueous acetic acid.[\[10\]](#)
 - Transfer the acidic solution to a 1 L separatory funnel and wash it three times with 100 mL portions of dichloromethane to remove non-alkaloidal impurities. Discard the organic layers.[\[10\]](#)
 - Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide.[\[10\]](#)
 - Extract the liberated free-base alkaloids three times with 150 mL portions of dichloromethane.[\[10\]](#)
 - Combine the organic extracts and dry them over anhydrous sodium sulfate.
 - Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[\[10\]](#)

Part B: Purification of **Cuscohygrine** by Column Chromatography

- Column Preparation:
 - Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., dichloromethane:methanol:ammonium hydroxide 95:5:0.5 v/v/v).

- Pack a glass chromatography column with the slurry.
- Sample Loading and Elution:
 - Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase and load it onto the column.
 - Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the percentage of methanol in the mobile phase.
 - Collect fractions and monitor the separation using thin-layer chromatography (TLC) with Dragendorff's reagent for alkaloid visualization.[\[10\]](#)
- Fraction Pooling and Concentration:
 - Combine the fractions containing **cuscohygrine** based on the TLC analysis.
 - Evaporate the solvent from the pooled fractions to obtain purified **cuscohygrine**. Further purification can be achieved using preparative HPLC if necessary.[\[11\]](#)[\[12\]](#)

Protocol 2: Characterization of Cuscohygrine

A. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 6890 GC coupled to a 5973N mass selective detector or equivalent.[\[13\]](#)
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar.[\[14\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[13\]](#)
- Injection: 1 μ L in splitless mode. Injector temperature: 250°C.[\[13\]](#)
- Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped at 25°C/min to 270°C and held for 3 minutes.[\[13\]](#)
- Mass Spectrometer Parameters: Electron impact (EI) ionization at 70 eV.[\[3\]](#) Scan range of m/z 40-400.[\[14\]](#)

- Expected Fragmentation: The mass spectrum of **cuscohygrine** is characterized by a low abundance molecular ion (m/z 224) and prominent fragments at m/z 140, 98, 84 (base peak), and 42.[8][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AMX 400 spectrometer or equivalent.[15]
- Sample Preparation: Dissolve the purified **cuscohygrine** in deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD) with tetramethylsilane (TMS) as an internal standard.
- 1H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the N-methyl groups, the pyrrolidine ring protons, and the methylene protons of the acetone bridge.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should reveal signals for the carbonyl carbon, the carbons of the two pyrrolidine rings, and the N-methyl carbons.[16]

C. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the oily **cuscohygrine** can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made if the sample is solid.
- Data Acquisition: Record the spectrum over the range of $4000-400\text{ cm}^{-1}$.
- Expected Absorptions: Look for characteristic absorption bands for C-H stretching (aliphatic), C=O stretching (ketone), and C-N stretching.

Chemical Synthesis

The total synthesis of **cuscohygrine** has been achieved through various routes. A common approach involves the condensation of two molecules of a γ -methylaminobutyraldehyde equivalent with a three-carbon unit like acetone dicarboxylic acid.[17] A more recent enantioselective synthesis of (+)-dihydro**cuscohygrine**, a precursor to **cuscohygrine**, utilizes a ruthenium-catalyzed tandem ring rearrangement metathesis as a key step.[1][9] The final

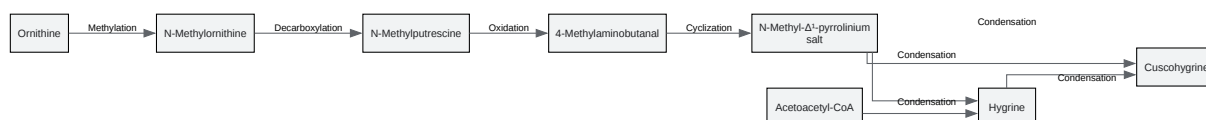
step to obtain **cuscohygrine** from dihydro**cuscohygrine** is an oxidation reaction, for example, using Jones reagent.[1]

Biological Activity and Signaling Pathways

The primary established biological role of **cuscohygrine** is as a biomarker. Its presence in biological samples is indicative of coca leaf consumption rather than the use of processed cocaine, as it is largely removed during the illicit purification process.[3][5][18]

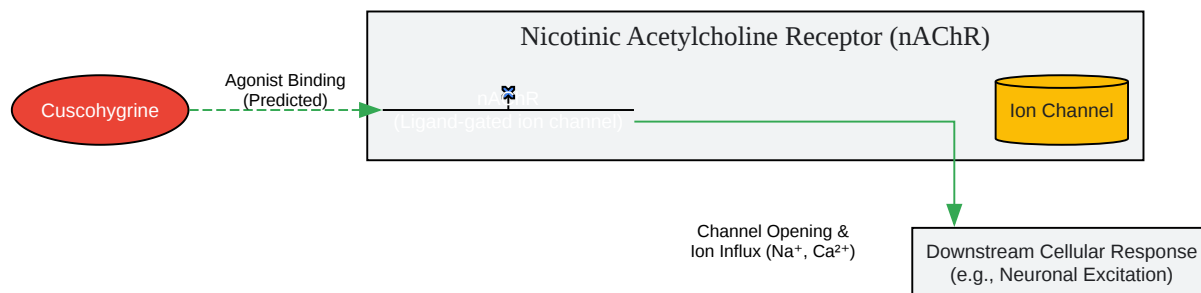
Recent in silico studies have suggested that **cuscohygrine** may act as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[8][19] This predicted interaction is based on molecular docking studies and suggests that **cuscohygrine**'s pyrrolidine rings may interact with key residues in the binding pocket of the receptor.[19] However, this hypothesis awaits experimental validation through in vitro and in vivo studies. If confirmed, this could implicate **cuscohygrine** in the modulation of cholinergic signaling pathways, which are crucial for cognitive functions such as learning and memory.[20][21][22]

Visualizations



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Caption: Biosynthetic pathway of **cuscohygrine** from ornithine.



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Caption: Predicted interaction of **cuscohygrine** with the nicotinic acetylcholine receptor.

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